molecular formula C30H32ClN5O4 B8412331 Methyl 4-(1-(5-chloro-2-(3-(3-(piperazin-1-yl)phenoxy)azetidin-1-yl)nicotinamido)cyclopropyl)benzoate

Methyl 4-(1-(5-chloro-2-(3-(3-(piperazin-1-yl)phenoxy)azetidin-1-yl)nicotinamido)cyclopropyl)benzoate

Cat. No.: B8412331
M. Wt: 562.1 g/mol
InChI Key: XYFDJICRJJQKBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(1-(5-chloro-2-(3-(3-(piperazin-1-yl)phenoxy)azetidin-1-yl)nicotinamido)cyclopropyl)benzoate is a useful research compound. Its molecular formula is C30H32ClN5O4 and its molecular weight is 562.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C30H32ClN5O4

Molecular Weight

562.1 g/mol

IUPAC Name

methyl 4-[1-[[5-chloro-2-[3-(3-piperazin-1-ylphenoxy)azetidin-1-yl]pyridine-3-carbonyl]amino]cyclopropyl]benzoate

InChI

InChI=1S/C30H32ClN5O4/c1-39-29(38)20-5-7-21(8-6-20)30(9-10-30)34-28(37)26-15-22(31)17-33-27(26)36-18-25(19-36)40-24-4-2-3-23(16-24)35-13-11-32-12-14-35/h2-8,15-17,25,32H,9-14,18-19H2,1H3,(H,34,37)

InChI Key

XYFDJICRJJQKBU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2(CC2)NC(=O)C3=C(N=CC(=C3)Cl)N4CC(C4)OC5=CC=CC(=C5)N6CCNCC6

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled solution of tert-butyl 4-(3-((1-(5-chloro-3-((1-(4-(methoxycarbonyl)phenyl)cyclopropyl)carbamoyl)pyridin-2-yl)azetidin-3-yl)oxy)phenyl)piperazine-1-carboxylate (130 mg, 0.196 mmol) in dichloromethane (1 ml) a mixture trifluoroacetic acid/dichloromethane (3 ml/1 ml) was added and the resulting mixture stirred for 15 min. Solvents were evaporated in vacuo to afford a residue that was loaded on SPE-SCX (5 g) cartridge. Ammonia fractions after solvent evaporation afforded the title compound (D156) (105 mg)
Name
trifluoroacetic acid dichloromethane
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

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